molecular formula C19H25NO B585227 rac Desisopropyl Tolterodine-d7 CAS No. 1346600-20-1

rac Desisopropyl Tolterodine-d7

Cat. No.: B585227
CAS No.: 1346600-20-1
M. Wt: 290.458
InChI Key: CPLYUIYTJCFQJD-HSNISVEUSA-N
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Preparation Methods

The synthesis of rac Desisopropyl Tolterodine-d7 involves the incorporation of deuterium atoms into the Tolterodine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

rac Desisopropyl Tolterodine-d7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac Desisopropyl Tolterodine-d7 is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Tolterodine and its metabolites.

    Biology: It is used in metabolic studies to trace the pathways and interactions of Tolterodine in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tolterodine.

    Industry: It is used in the development and quality control of pharmaceutical products containing Tolterodine

Mechanism of Action

rac Desisopropyl Tolterodine-d7, like Tolterodine, acts as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The primary molecular targets are the M2 and M3 subtypes of muscarinic receptors .

Comparison with Similar Compounds

rac Desisopropyl Tolterodine-d7 is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. Similar compounds include:

These compounds share similar applications but differ in their specific chemical structures and labeling.

Properties

IUPAC Name

2-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3/i1D3,2D3,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLYUIYTJCFQJD-HSNISVEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747539
Record name 4-Methyl-2-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-20-1
Record name 4-Methyl-2-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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